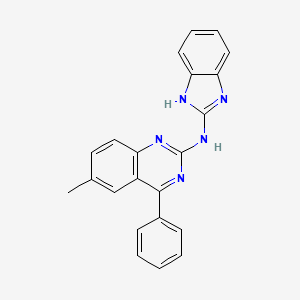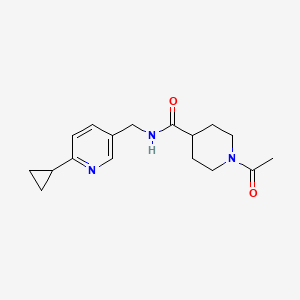
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative. Quinazolinones and their derivatives are an important class of compounds with a wide range of pharmacological activities . They are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR, FTIR spectroscopy, and MS to determine its structure . X-ray diffraction could be used to confirm the structure of the single crystal .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research has focused on developing novel synthetic methodologies for quinazoline derivatives, which are of significant interest due to their biological activities. For example, a study by Hidemasa Hikawa et al. (2012) introduced a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols to synthesize 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient approach to construct complex quinazoline scaffolds (Hikawa et al., 2012).
Anticancer Research
Quinazoline derivatives have been explored for their potential as anticancer agents. A study by N. Sirisoma et al. (2009) reported on the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the discovery of a compound with potent apoptosis-inducing activity and significant efficacy in cancer models. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Sirisoma et al., 2009).
Chemical Synthesis and Scale-Up
The development of practical and scalable synthetic routes for compounds with quinazoline moieties is crucial for their application in drug development. S. Yoshida et al. (2014) described an efficient synthesis of a quinazoline-based molecule, highlighting the importance of sustainable and scalable chemical processes in the pharmaceutical industry (Yoshida et al., 2014).
Antimalarial Activity
Quinazoline derivatives have also been investigated for their antimalarial properties. R. Lutz and J. M. Sanders (1976) synthesized quinoline amino alcohols with potential curative effects against Plasmodium berghei in mice, demonstrating the diverse biological activities of quinazoline compounds (Lutz & Sanders, 1976).
Novel Biological Activities
M. Mphahlele et al. (2016) explored novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their cytotoxicity against various cancer cell lines, further illustrating the potential of quinazoline derivatives in medicinal chemistry (Mphahlele et al., 2016).
Eigenschaften
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-15-23-25(16-27(26)39-2)33(18-21-7-3-6-10-24(21)31)30(37)34(29(23)36)17-19-11-13-20(14-12-19)28(35)32-22-8-4-5-9-22/h3,6-7,10-16,22H,4-5,8-9,17-18H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELUKIECUFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)NC5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)
![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2813984.png)

![N-(1-cyanocyclohexyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2813989.png)
![Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate](/img/structure/B2813990.png)
![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813992.png)
![3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2813994.png)
